molecular formula C13H15NO3 B11876879 7-Oxo-4-phenylazepane-4-carboxylic acid

7-Oxo-4-phenylazepane-4-carboxylic acid

Cat. No.: B11876879
M. Wt: 233.26 g/mol
InChI Key: KWDQJEHRJDTHFZ-UHFFFAOYSA-N
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Description

7-Oxo-4-phenylazepane-4-carboxylic acid (CAS 109096-29-9) is a synthetically derived organic compound with a molecular formula of C13H15NO3 and a molecular weight of 233.26 g/mol . It features a seven-membered azepane ring core, substituted at the 4-position with both a phenyl group and a carboxylic acid functional group, and is functionalized with a ketone (oxo group) at the 7-position . This specific arrangement of a phenyl-substituted azepane scaffold is of significant interest in medicinal chemistry, particularly in the research and development of novel synthetic compounds . The structural motif of 4-phenylazepane is recognized in pharmaceutical science, as it is a key scaffold in certain classes of active compounds, including opioid analgesics . The presence of both a carboxylic acid and a ketone group on this scaffold makes this compound a valuable and versatile building block (synthon) for chemical synthesis. Researchers can leverage these functional groups for further chemical modifications, such as amide bond formation or nucleophilic additions, to create diverse libraries of derivatives for screening . Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules and as a core structure in structure-activity relationship (SAR) studies aimed at discovering new pharmacologically active compounds . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

7-oxo-4-phenylazepane-4-carboxylic acid

InChI

InChI=1S/C13H15NO3/c15-11-6-7-13(12(16)17,8-9-14-11)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)(H,16,17)

InChI Key

KWDQJEHRJDTHFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1=O)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 7 Oxo 4 Phenylazepane 4 Carboxylic Acid Moieties

Rearrangement Processes of Oxoazepane Carboxylic Acids

Rearrangements are fundamental processes in organic chemistry that can lead to significant structural reorganization. For oxoazepane carboxylic acids, these rearrangements can involve ring contraction to form more stable five- or six-membered rings or other complex transformations.

The conversion of a seven-membered azepane ring to a six-membered piperidine (B6355638) derivative is a thermodynamically plausible ring-contraction process. While direct experimental studies on the rearrangement of 7-oxo-4-phenylazepane-4-carboxylic acid to a piperidine were not prominently found in the surveyed literature, the principles can be understood through related transformations like the Beckmann or Schmidt rearrangements. libretexts.org For instance, a plausible pathway could be initiated by the activation of the lactam carbonyl, followed by migration of one of the adjacent carbon atoms.

In a hypothetical scenario, if the C5-C6 bond were to migrate to the nitrogen atom, it would lead to a ring-contracted piperidine structure. The presence of the C4-phenyl and C4-carboxylic acid substituents would significantly influence the migratory aptitude of the C4 versus C6 carbons, thereby controlling the regioselectivity of the rearrangement. Syntheses of related structures, such as methyl alpha-phenyl-2- and 4-piperidineacetate, have been achieved through rearrangement pathways, highlighting the feasibility of such skeletal reorganizations in related systems. nih.gov The development of synthetic routes to various 4-carboxy-4-anilidopiperidines also underscores the chemical interest in this class of compounds. researchgate.net

The carboxylic acid group at the C4 position is not merely a passive substituent; it can actively participate in reactions as an intramolecular catalyst. Its proximity to the lactam functionality allows it to play a crucial role in accelerating rearrangement processes.

The acidic proton of the carboxylic acid can engage in intramolecular proton transfer, most notably to the lactam carbonyl oxygen. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack or priming it for a rearrangement cascade, such as a Beckmann-type rearrangement. libretexts.org This type of cooperative catalysis, where a Brønsted acid activates a functional group, has been observed in various transformations, including the synthesis of trans-γ-lactams where the conjugate acid of the base used is proposed to activate an imine. nih.gov

Furthermore, the carboxylate, formed upon deprotonation, can act as an intramolecular nucleophile. In certain biological systems, carboxylic acid reductases (CAR) can activate carboxylic acids to facilitate intramolecular lactamization, demonstrating the inherent potential of the carboxyl group to mediate cyclization and related reactions under mild conditions. cas.cnresearchgate.net In a non-enzymatic context, the use of carboxylic acids as additives has been shown to be crucial for the success of certain metal-catalyzed lactam syntheses, suggesting their role in protonolysis or other key mechanistic steps. nih.gov

Cycloaddition Reaction Mechanisms in Azepane Synthesis

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, including the seven-membered azepane core. These reactions offer a convergent and often stereocontrolled approach to complex heterocyclic frameworks.

The synthesis of the azepane ring system can be efficiently achieved through hetero-[5+2] cycloaddition reactions. These reactions typically involve the combination of a five-atom component with a two-atom component that contains the nitrogen heteroatom. Gold-catalyzed [5+2] annulations have been developed for the synthesis of azepan-4-ones, demonstrating a highly efficient method for constructing this seven-membered ring. researchgate.net

A common strategy involves the reaction of a vinylcyclopropane (B126155) or a similar donor-acceptor cyclopropane (B1198618) with a nitrene precursor or an imine. A catalytic formal [5+2] cycloaddition has been reported for the synthesis of azepino[1,2-a]indoles, which is proposed to proceed through a donor-acceptor cyclobutane (B1203170) intermediate that undergoes subsequent ring-opening and cyclization to form the azepine product. nih.gov Other methodologies, such as tandem amination/cyclization of allenynes catalyzed by copper(I), also provide access to functionalized azepines, showcasing the versatility of cycloaddition-based strategies. nih.gov Intramolecular 1,3-dipolar cycloadditions of azido (B1232118) nitriles have also been employed to synthesize tetrazole-fused azepanes. rsc.org

The success of cycloaddition strategies hinges on the ability to control the relative orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the reacting components. These factors are dictated by a combination of steric, electronic, and catalyst-controlled effects.

Regioselectivity is often governed by the electronic nature of the substituents on both the five-atom and two-atom components. In the cycloaddition of indolynes with substituted furans, for example, the polarity of the indolyne and the electron-donating or -withdrawing nature of the furan (B31954) substituent dictate the preferred orientation of addition. nih.gov Similarly, in the formation of bisthiazole-5-yl disulfides via a domino (2+3) cycloaddition, the initial nucleophilic attack is directed by the electronic character of the reacting sulfine (B13751562) and thiourea (B124793) partners. acs.org

Stereoselectivity in these reactions is critical for producing a single enantiomer or diastereomer of the product. Diastereomerically pure azepane derivatives have been prepared with excellent stereoselectivity through piperidine ring expansion, with the stereochemistry confirmed by X-ray crystallography. researchgate.netrsc.org In catalytic formal [5+2] cycloadditions, the use of Lewis acid catalysts can induce high levels of diastereoselectivity. nih.gov The choice of catalyst and reaction conditions can effectively shield one face of a reactant, leading to a preferred stereochemical outcome.

Below is a table summarizing the key factors that influence the selectivity of cycloaddition reactions in the synthesis of azepane-like structures.

Selectivity TypeInfluencing FactorMechanism of ControlExample Reference
Regioselectivity Electronic Effects (Substituents)Matching of electron-rich and electron-poor centers; polarization of reactants. nih.gov
Regioselectivity CatalystAltering the electronic nature of the reactants through coordination. nih.gov
Stereoselectivity Steric HindranceBulky groups on reactants or catalysts block specific approach trajectories. researchgate.netrsc.org
Stereoselectivity Catalyst Control (Lewis Acids)Creation of a chiral environment around the reactants, favoring one transition state. nih.gov

Carboxylic Acid Functional Group Reactivity within Azepane Frameworks

Once incorporated into the azepane framework, the carboxylic acid at C4 serves as a versatile functional handle for further molecular elaboration. Its reactivity is characteristic of standard carboxylic acids, allowing for a wide range of derivatizations. openstax.org

The most common transformations involve nucleophilic acyl substitution. The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂), which replaces the hydroxyl group with a better leaving group. openstax.org This highly reactive intermediate can then be readily converted into other derivatives.

Formation of esters (esterification) can be achieved through various methods, such as the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. openstax.org Alternatively, reaction of the corresponding carboxylate with an alkyl halide can yield the ester.

Amides can be formed by reacting the carboxylic acid with an amine. This reaction often requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to convert the hydroxyl into a better leaving group and facilitate the nucleophilic attack by the amine. openstax.org In biological contexts, a similar activation is achieved through the formation of an acyl adenylate from ATP. openstax.org

Beyond simple derivatization, the carboxylic acid group can be used to direct more complex transformations or can itself undergo reactions like decarboxylation. In some cases, the presence of the carboxylic acid can direct reactions to specific positions on the molecule, as seen in the ortho-amination of arene carboxylic acids. cam.ac.uk

Direct Amidation Reactions and Catalytic Approaches

The conversion of the carboxylic acid group in this compound into an amide is a pivotal transformation for generating derivatives with potential biological activity. This can be achieved through direct amidation reactions, often facilitated by coupling agents or catalytic methods to overcome the inherent low reactivity of carboxylic acids towards amines.

Direct Amidation with Coupling Agents

Direct amidation typically involves the activation of the carboxylic acid using a stoichiometric amount of a coupling reagent. Reagents such as carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly employed. The general mechanism involves the initial reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the desired amide and a urea (B33335) byproduct.

The reaction conditions for such transformations are typically mild, often carried out at room temperature. The choice of solvent can influence the reaction rate and yield, with anhydrous solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) being common. analis.com.my The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and improve the efficiency of the amidation process.

Table 1: Representative Conditions for Direct Amidation

Coupling ReagentAdditiveSolventTemperature (°C)Typical Yield (%)
EDCHOBtDCM2585-95
DCC-THF2580-90
T3P-Ethyl Acetate25-5090-98

Note: Yields are generalized from similar reactions and may vary for this compound.

Catalytic Approaches

In line with the principles of green chemistry, catalytic methods for direct amidation are increasingly being explored to avoid the generation of stoichiometric byproducts. mdpi.com Various catalysts, including those based on boron, transition metals, and organocatalysts, have been developed.

One approach involves the use of boronic acid derivatives as catalysts. These catalysts are thought to activate the carboxylic acid through the formation of an acyloxyboronate species, which then readily reacts with the amine.

Transition metal catalysts, such as those based on iron or rhodium, offer another avenue for catalytic amidation. nih.govresearchgate.net For instance, iron(III) chloride has been shown to be an effective catalyst for the amidation of various carboxylic acids. The proposed mechanism involves the coordination of the carboxylic acid to the metal center, enhancing its electrophilicity and facilitating the subsequent nucleophilic attack by the amine.

Organocatalytic systems have also emerged as a powerful tool for amidation. Catalysts like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) have been successfully used. These catalysts activate the carboxylic acid to form a reactive intermediate that is then readily converted to the amide upon reaction with an amine.

Table 2: Catalytic Systems for Amidation of Carboxylic Acids

Catalyst SystemSolventTemperature (°C)Key Features
Boronic Acid/DerivativeToluene80-110Dehydrative conditions
Fe3O4/DABCOMeCN85Magnetically recoverable catalyst nih.gov
Rhodium-basedAcetoneVariesCan involve in situ oxidation of aldehydes researchgate.net

Note: These are general catalytic systems and their applicability to this compound would require experimental verification.

Decarboxylation Reactions and Mechanistic Considerations

The structure of this compound, being a β-keto acid, makes it susceptible to decarboxylation upon heating. youtube.comyoutube.com This reaction involves the loss of carbon dioxide from the carboxylic acid group.

The mechanism of decarboxylation for β-keto acids proceeds through a cyclic transition state. youtube.comyoutube.commasterorganicchemistry.com The process is initiated by the intramolecular transfer of the acidic proton from the carboxyl group to the carbonyl oxygen of the ketone. This is facilitated by the formation of a six-membered ring-like arrangement in the transition state.

This proton transfer is concerted with a rearrangement of electrons. The electrons from the O-H bond move to form a new C=O bond (the new carbonyl of the enol intermediate), the electrons from the C-C bond between the carboxyl group and the alpha-carbon shift to form a C=C double bond, and the pi electrons of the ketone carbonyl accept the proton. This concerted process leads to the formation of an enol intermediate and the release of a molecule of carbon dioxide. The enol intermediate then rapidly tautomerizes to the more stable keto form, yielding the final decarboxylated product, 4-phenylazepan-7-one.

The reaction is typically promoted by heat, and the temperature required can vary depending on the specific substrate and reaction conditions. youtube.com The stability of the cyclic transition state is a key factor in the facility of this reaction.

Table 3: Mechanistic Steps of Decarboxylation

StepDescriptionIntermediate/Product
1Formation of a cyclic, hydrogen-bonded conformation.-
2Concerted intramolecular proton transfer and electron rearrangement.Six-membered cyclic transition state
3Release of carbon dioxide and formation of an enol.Enol intermediate + CO2
4Keto-enol tautomerization.4-phenylazepan-7-one

Derivatization and Structural Modification of 7 Oxo 4 Phenylazepane 4 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone for derivatization, providing a ready handle for a multitude of chemical transformations to modulate the compound's physicochemical properties.

Esterification and Amidation Reactions of the Carboxylic Acid

Esterification and amidation are fundamental reactions for modifying the carboxylic acid moiety. These transformations are often used to alter polarity, solubility, and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer-Speier esterification, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis, is a common approach. Alternatively, alkylation of the carboxylate salt with an alkyl halide can yield the desired ester. In some cases, reagents like titanium tetrachloride (TiCl₄) have been used to mediate the direct esterification of carboxylic acids with a range of alcohols, including less nucleophilic ones like phenol. rsc.org These ester derivatives can function as prodrugs, which may be hydrolyzed by enzymes in the body to release the active parent acid.

Amidation: The synthesis of amides from 7-oxo-4-phenylazepane-4-carboxylic acid is a key strategy for creating a diverse library of new compounds. This typically requires the activation of the carboxylic acid before reaction with a primary or secondary amine. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), or the use of peptide coupling agents such as PyBOP, dicyclohexylcarbodiimide (B1669883) (DCC), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Another approach is the "mixed anhydride" method, which has been successfully used for the synthesis of various carboxamides. nih.gov The choice of the amine component is critical as it introduces new functionality that can significantly influence the biological and physical properties of the resulting amide derivative. nih.gov

A representative table of potential esterification and amidation reactions is provided below.

TransformationR GroupRepresentative Reagents & Conditions
Esterification-CH₃ (Methyl)CH₃OH, H₂SO₄ (catalyst), Reflux
Esterification-CH₂Ph (Benzyl)PhCH₂OH, TiCl₄, Toluene, Reflux
Amidation-NH₂1. SOCl₂; 2. NH₃
Amidation-NHCH₂CH₂N(CH₃)₂EDC, HOBt, N,N-Dimethylethylenediamine
Amidation-N(CH₂CH₃)₂Ethyl chloroformate, Et₃N; then Diethylamine

Reduction and Further Functionalization Pathways of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol, which opens up additional avenues for derivatization. This transformation is typically achieved with powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids and their esters to primary alcohols. masterorganicchemistry.comlibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the direct reduction of carboxylic acids, although they can reduce esters. libretexts.orgchemistrysteps.com Borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is another reagent that effectively reduces carboxylic acids, sometimes with greater chemoselectivity than LiAlH₄. khanacademy.org

The resulting primary alcohol (4-(hydroxymethyl)-4-phenylazepan-2-one) serves as a new synthetic intermediate. It can be further functionalized through reactions such as oxidation to the corresponding aldehyde, or conversion into ethers and esters, thereby expanding the range of accessible derivatives.

Modifications of the Phenyl Substituent

The phenyl ring at the C4 position is another key area for structural modification, allowing for the fine-tuning of steric and electronic properties through aromatic substitution.

Aromatic Ring Functionalization and Derivatization

The phenyl group can be modified using electrophilic aromatic substitution reactions. The existing alkyl substituent (the azepane ring) is generally considered an activating group, directing incoming electrophiles to the ortho and para positions. libretexts.org Standard reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using Br₂ with a Lewis acid like FeBr₃ to introduce a bromine atom (-Br).

Friedel-Crafts Acylation: Using an acyl chloride (e.g., CH₃COCl) with a Lewis acid like AlCl₃ to introduce an acyl group.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H).

Stereochemical Implications of Phenyl Substituent Modifications

The C4 carbon of the azepane ring is a chiral center. Any modification to the phenyl substituent must consider the stereochemical consequences. Introducing bulky groups at the ortho position of the phenyl ring could create steric hindrance that influences the preferred conformation of the azepane ring system.

Furthermore, if a modification to the phenyl ring introduces a new stereocenter within the substituent, a mixture of diastereomers will be formed. The separation and independent biological evaluation of these diastereomers are often necessary, as they can exhibit different pharmacological profiles. The control and characterization of stereochemistry are critical aspects in the synthesis of such analogs. researchgate.net

Transformations Involving the Oxo Group

The lactam carbonyl (oxo group) at the C7 position provides a further site for chemical transformation, allowing for modification of the heterocyclic core.

The most common transformation is the reduction of the carbonyl group to a hydroxyl group, which would convert the lactam into a cyclic amino-alcohol. This reduction can be accomplished using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com This reaction creates a new stereocenter at the C7 position, leading to the formation of diastereomeric products.

While less common for simple lactams, other carbonyl reactions could potentially be employed. For instance, the lactam carbonyl shows reactivity towards strong nucleophiles. nih.gov It is also conceivable that under specific conditions, reactions like the Wittig reaction could be used to replace the oxo group with a methylene (B1212753) group (=CH₂), or condensation reactions with amines could lead to the formation of aminals, further diversifying the molecular scaffold.

Reduction of the Carbonyl Functionality within the Lactam Ring

The reduction of the lactam carbonyl group in this compound to the corresponding amine, 4-phenylazepane-4-carboxylic acid, is a significant transformation that removes the planarity of the amide bond and introduces a basic nitrogen center. A primary challenge in this reaction is the chemoselective reduction of the lactam in the presence of the carboxylic acid functionality.

Borane reagents are well-established for the reduction of amides and lactams. researchgate.netorganic-chemistry.org Borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide (B99878) complex (BMS) are commonly employed for this purpose. organic-chemistry.org The mechanism involves the coordination of the Lewis acidic boron atom to the lactam carbonyl oxygen, activating it towards hydride transfer. researchgate.net

A critical consideration for the reduction of this compound is the potential for the borane to also reduce the carboxylic acid group. However, borane reagents are known to be chemoselective for carboxylic acids over ketones, but their selectivity between a lactam and a carboxylic acid can be nuanced. khanacademy.org To achieve selective reduction of the lactam, specific reagent systems can be employed. For instance, the use of sodium borohydride in combination with iodine (NaBH4/I2) has been reported for the chemoselective reduction of a lactam carbonyl group in the presence of a gem-dicarboxylate. dntb.gov.ua This suggests a viable strategy for the selective reduction of the lactam in our target molecule.

Alternatively, protection of the carboxylic acid group as an ester prior to reduction is a common strategy to avoid its reaction. Following the reduction of the lactam, the ester can be hydrolyzed to regenerate the carboxylic acid.

Table 1: Hypothetical Reduction of this compound

Starting MaterialReagentProductNotes
This compound1. BH3-THF 2. Acidic workup4-Phenylazepane-4-carboxylic acidPotential for concurrent reduction of the carboxylic acid.
This compound1. NaBH4/I2 2. Workup4-Phenylazepane-4-carboxylic acidPotentially chemoselective for the lactam carbonyl. dntb.gov.ua
Methyl 7-oxo-4-phenylazepane-4-carboxylate1. BH3-THF 2. Acidic workup 3. Ester hydrolysis4-Phenylazepane-4-carboxylic acidA two-step approach involving protection of the carboxylic acid.

Reactivity and Derivatization of the Lactam System

The lactam moiety in this compound offers several avenues for derivatization, primarily through reactions at the lactam nitrogen and potential ring-opening reactions.

N-Alkylation and N-Acylation:

The secondary amide nature of the lactam allows for substitution at the nitrogen atom. N-alkylation can be achieved by first deprotonating the lactam nitrogen with a suitable base to form the corresponding lactamate anion, followed by reaction with an alkyl halide. researchgate.netarkat-usa.org Common bases for this transformation include sodium hydride or sodium metal in an appropriate solvent like xylene. researchgate.net This method has been successfully applied to the N-alkylation of ε-caprolactam. researchgate.netarkat-usa.org For this compound, the carboxylic acid would likely need to be protected as an ester to prevent interference from the acidic proton.

N-acylation can be similarly achieved by reacting the lactamate anion with an acyl halide or anhydride. These modifications introduce a variety of substituents at the lactam nitrogen, allowing for the modulation of the compound's physicochemical properties.

Ring-Opening Reactions:

Lactams, particularly those with ring strain or activating substituents, can undergo ring-opening reactions under acidic or basic conditions. For phenyl-substituted lactams, acid-mediated ring-opening has been observed. researchgate.netrsc.org For example, 4-aryl-azetidin-2-ones undergo ring-opening with triflic acid. rsc.org While the seven-membered ring of an azepanone is less strained than a β-lactam, the presence of the phenyl group could influence its susceptibility to ring-opening, potentially leading to the formation of aminocaproic acid derivatives. The specific conditions required for such a transformation on this compound would need experimental investigation.

Table 2: Potential Derivatization Reactions of the Lactam System in this compound (ester protected)

Starting Material (Ester Protected)ReagentReaction TypePotential Product
Methyl 7-oxo-4-phenylazepane-4-carboxylate1. NaH 2. R-X (Alkyl halide)N-AlkylationMethyl 1-alkyl-7-oxo-4-phenylazepane-4-carboxylate
Methyl 7-oxo-4-phenylazepane-4-carboxylate1. NaH 2. RCOCl (Acyl chloride)N-AcylationMethyl 1-acyl-7-oxo-4-phenylazepane-4-carboxylate
This compoundStrong Acid (e.g., Triflic Acid)Ring-Opening6-Amino-3-phenylheptanoic acid derivative

Computational and Theoretical Approaches to 7 Oxo 4 Phenylazepane 4 Carboxylic Acid Chemistry

Quantum Mechanical Studies of Reaction Mechanisms and Energetics

Quantum mechanical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, offering a quantitative understanding of reaction feasibility and pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying reaction mechanisms. nih.govdntb.gov.ua For the synthesis of 7-Oxo-4-phenylazepane-4-carboxylic acid, which is a substituted lactam, DFT calculations can elucidate the step-by-step process of its formation, such as through an intramolecular cyclization.

DFT studies can model the reactants, intermediates, transition states, and products along a proposed reaction coordinate. dntb.gov.ua By calculating the energies of these species, a detailed reaction profile can be constructed. For instance, in a potential synthetic route like the cyclization of a corresponding amino acid precursor, DFT can help determine the most likely pathway by comparing the activation energies of different possible cyclization mechanisms.

A typical DFT study on a reaction mechanism would involve:

Geometry Optimization: Finding the lowest energy structure for all molecular species involved.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain thermodynamic data.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. nih.gov For organic molecules like this compound, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ). nih.govdntb.gov.ua

The analysis of transition states is fundamental to understanding the kinetics of a reaction. For the formation of the azepane ring in this compound, identifying the transition state structure provides insights into the geometry of the molecule at the peak of the energy barrier. This information is critical for understanding stereoselectivity and the factors that influence the reaction rate.

Energy profiles for azepane ring formation, derived from these calculations, graphically represent the energy changes throughout the reaction. A key feature of these profiles is the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. pku.edu.cn

Parameter Description Significance in Azepane Synthesis
Activation Energy (ΔG‡) The free energy difference between the transition state and the reactants.A lower activation energy indicates a faster reaction rate for ring closure.
Reaction Energy (ΔG_rxn) The free energy difference between the products and the reactants.A negative value indicates that the formation of the azepane ring is thermodynamically favorable.
Transition State Geometry The arrangement of atoms at the highest point of the energy profile.Provides insight into the steric and electronic demands of the cyclization step.

These computational analyses allow for the systematic investigation of how different precursors or reaction conditions might affect the efficiency of forming the this compound scaffold.

Conformational Analysis of Azepane Rings

The seven-membered azepane ring is conformationally flexible, and its preferred shape has a significant impact on its chemical and biological properties.

The presence of substituents, such as the phenyl and carboxylic acid groups at the C4 position and the oxo group at the C7 position, profoundly influences the conformational landscape of the azepane ring. The twist-chair conformation is often the most stable for azepane systems. nih.gov However, the bulky phenyl group and the polar carboxylic acid group will introduce specific steric and electronic interactions that can favor certain conformations over others.

The stability of different conformers is determined by a balance of several factors, including:

Angle Strain: Deviation from ideal bond angles.

Torsional Strain: Eclipsing interactions between bonds on adjacent atoms.

Transannular Strain: Steric repulsion between substituents across the ring.

Computational modeling can predict the relative energies of different possible conformations (e.g., chair, boat, twist-chair) and identify the global minimum energy structure. rsc.org For this compound, the interplay between the planar amide bond (due to the oxo group) and the tetrahedral C4 carbon with its bulky substituents will lead to a complex conformational equilibrium.

Conformer Relative Energy (kcal/mol) Key Features
Twist-Chair 0.0 (Hypothetical)Generally the most stable for unsubstituted azepanes. nih.gov
Chair HigherOften a transition state in azepane systems. nih.gov
Boat HigherLess stable due to eclipsing and transannular interactions.

Note: The relative energies are illustrative and would need to be specifically calculated for this compound.

Stereoelectronic effects arise from the interaction of electron orbitals and influence the geometry and reactivity of a molecule. In derivatives of this compound, several stereoelectronic effects can be at play.

One important effect in lactams is the delocalization of the nitrogen lone pair into the carbonyl π* orbital (n -> π* interaction). This interaction contributes to the planarity of the amide bond and influences the conformation of the rest of the ring.

The orientation of the phenyl and carboxylic acid groups relative to the azepane ring can also lead to significant stereoelectronic interactions. For example, hyperconjugative interactions between C-C or C-H bonds of the ring and the π-system of the phenyl group or the carbonyl of the carboxylic acid can stabilize certain conformations. The gauche effect might also play a role, where conformations with adjacent polar groups in a gauche arrangement are unexpectedly stabilized.

Predicting Stereoselectivity in Azepane Formations

The synthesis of this compound, which is a chiral molecule, raises the important issue of stereoselectivity. Computational methods are increasingly being used to predict the stereochemical outcome of reactions. arxiv.org

Understanding and predicting stereoselectivity often involves a detailed analysis of the transition states leading to the different stereoisomers. nih.gov The stereoisomer that is formed preferentially will be the one that proceeds through the lower energy transition state. The energy difference between these competing transition states, even if small, can lead to a significant preference for one stereoisomer over another. arxiv.org

Computational approaches to predicting stereoselectivity include:

Quantum Mechanical Modeling: Calculating the energies of diastereomeric transition states. By comparing these energies, the enantiomeric or diastereomeric excess can be predicted.

Machine Learning Models: More recently, machine learning algorithms have been trained on large datasets of stereoselective reactions to predict the outcome of new transformations. arxiv.orgnih.gov These models can identify complex patterns in how the structure of the substrate, reagents, and catalyst influence stereoselectivity.

For the formation of this compound, computational models could be used to screen different chiral catalysts or starting materials to identify conditions that would lead to the desired enantiomer with high purity.

Computational Models for Chiral Induction in Synthetic Transformations

The stereoselective synthesis of chiral molecules like this compound, which contains a stereocenter at the C4 position, often relies on understanding the subtle energetic differences between diastereomeric transition states. Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these differences and predicting the stereochemical outcome of a reaction.

In the context of forming cyclic amides (lactams), computational studies have been instrumental in explaining the stereoselectivity of reactions like the Staudinger reaction between a ketene (B1206846) and an imine to form a β-lactam. nih.gov By calculating the free-energy profiles for the formation of both cis and trans diastereomers, researchers can determine the kinetically favored product. nih.gov These models take into account electronic effects of substituents, which can influence the geometry of the transition state and, consequently, the stereochemical course of the reaction. nih.gov For instance, the electron-withdrawing nature of a substituent on the imine nitrogen can invert the diastereoselectivity from cis to trans. nih.gov

For larger rings like azepanes, computational methods are also employed to investigate the regioselectivity and stereoselectivity of ring-expansion or cyclization reactions. rsc.org Semiempirical molecular orbital calculations have been used to study the piperidine (B6355638) ring expansion to form azepane derivatives, helping to rationalize the observed high stereoselectivity. rsc.org

Intramolecular cyclization reactions, a common strategy for synthesizing cyclic compounds, are also amenable to computational analysis. DFT calculations can be used to study the mechanisms of intramolecular cycloadditions, identifying the lowest energy pathways and the transition states that determine the stereoselectivity of the newly formed chiral centers. rsc.orgbohrium.comresearchgate.net These calculations can model the interaction between the reacting moieties and the catalyst, if present, to explain how a chiral catalyst can induce the formation of one enantiomer over the other.

Correlation of Computational Data with Experimental Stereochemical Outcomes

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. A strong correlation between predicted and observed stereochemical outcomes lends credibility to the computational model and allows for its predictive use in designing new synthetic strategies.

In the synthesis of β-lactams via the Staudinger reaction, DFT calculations have successfully predicted the experimentally observed diastereoselectivity. nih.gov The computational models showed that for an N-tosyl imine, the cis β-lactam is the predominant product, which aligns with experimental findings. nih.gov Conversely, when the N-protecting group was changed to a more electron-withdrawing N-triflyl group, the calculations predicted a reversal to the trans diastereomer, a prediction that was also confirmed experimentally. nih.gov

The following table illustrates the correlation between computational predictions and experimental outcomes for the diastereoselectivity of a catalyzed Staudinger reaction, a model system for lactam formation.

Imine SubstituentComputationally Predicted Major DiastereomerExperimental Outcome
N-Tosyl (N-Ts)cisPredominantly cis
N-Triflyl (N-Tf)transPredominantly trans

Similarly, in the context of asymmetric cascade cyclizations to form complex aza-skeletons, DFT calculations have been employed to elucidate the chirality-determining step. acs.org The enantiomeric excess (ee) values obtained from experiments often correlate with the calculated energy differences between the transition states leading to the different enantiomers. For example, a decrease in the experimentally observed enantioselectivity has been correlated with the steric hindrance of substituents, a factor that can be quantitatively assessed through computational models. acs.org

While the direct application of these specific computational studies to the synthesis of this compound has not been reported, the principles and methodologies are transferable. Future work in this area would likely involve DFT calculations to model the transition states of key bond-forming reactions, such as an intramolecular cyclization of a suitable precursor, to predict the stereochemical outcome at the C4 position. The correlation of these theoretical predictions with experimental results would be crucial for the development of an efficient and highly stereoselective synthesis of this target molecule.

Applications of 7 Oxo 4 Phenylazepane 4 Carboxylic Acid and Its Synthetic Methods in Organic Chemistry

Strategic Building Blocks in Complex Organic Synthesis

The azepane motif is a core structure in numerous bioactive natural products and pharmaceutical agents. researchgate.net The unique chemical topology of 7-Oxo-4-phenylazepane-4-carboxylic acid, featuring multiple functional groups, offers a rich platform for the synthesis of diverse and complex organic molecules.

Precursors for Other Nitrogen Heterocycles (e.g., Piperidines)

Piperidines are among the most prevalent nitrogen heterocycles in pharmaceuticals. nih.gov The structural relationship between seven-membered azepanes and six-membered piperidines suggests the potential for synthetic transformations between these ring systems. Ring contraction reactions, for instance, can convert larger rings into smaller, often more stable ones. chemistrysteps.comyoutube.com While specific methods for the contraction of 7-oxoazepanes to piperidines are not extensively documented, established rearrangement reactions could theoretically be applied. For example, processes analogous to the Favorskii rearrangement, which can facilitate the ring contraction of cyclic α-halo ketones, could be explored. chemistrysteps.com Such a transformation would convert the azepane backbone of this compound into a highly substituted piperidine-4-carboxylic acid derivative, a valuable scaffold in medicinal chemistry. researchgate.netresearchgate.net The development of such a strategy would provide a novel pathway from azepane precursors to complex piperidine (B6355638) structures.

Utility in Constructing Polycyclic and Fused Heterocyclic Systems

The structure of this compound is well-suited for the synthesis of polycyclic and fused heterocyclic systems. The presence of the carboxylic acid, the secondary amine, the ketone, and the aromatic phenyl ring provides multiple reaction sites for intramolecular cyclizations. For instance, an intramolecular Friedel-Crafts-type reaction could potentially be used to form a new ring by linking the carboxylic acid or another functional group to the appended phenyl ring, leading to a rigid, fused structure. The synthesis of various fused heterocyclic systems, such as benzodiazepines, often relies on the reaction of precursors containing appropriately positioned functional groups. researchgate.net The principles governing these cyclizations suggest that this compound could serve as a key intermediate in the construction of novel, complex heterocyclic frameworks with potential biological activity.

Methodological Contributions to Catalysis and Green Chemistry

The synthesis of medium-sized rings like azepanes presents a significant challenge in organic chemistry, driving the development of innovative catalytic and environmentally benign synthetic methods.

Development of Novel Catalytic Systems for Azepane Synthesis

The synthesis of substituted azepanones has been a focal point for methodological innovation. One powerful strategy is the (4+3) annulation of donor-acceptor cyclopropanes with 2-aza-1,3-dienes, which provides densely substituted azepanones with high diastereoselectivity under mild conditions using a Ytterbium triflate catalyst. nih.gov Significantly, this method has been rendered enantioselective through the use of a copper triflate catalyst paired with a trisoxazoline (Tox) ligand, demonstrating the potential for asymmetric synthesis of complex azepane scaffolds. nih.gov These modern catalytic approaches could foreseeably be adapted for the stereocontrolled synthesis of this compound and its derivatives.

Catalytic MethodCatalyst/LigandKey FeaturesPotential Application
(4+3) AnnulationYb(OTf)₃High diastereoselectivity, mild conditions, convergent. nih.govSynthesis of the core azepanone structure.
Asymmetric (4+3) AnnulationCu(OTf)₂ / (S)-CyToxHigh enantioselectivity for producing chiral azepanones. nih.govEnantioselective synthesis of the target molecule.

Mechanochemical Synthesis Approaches for Carboxylic Acids and Amides

Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a significant green chemistry technique, often reducing or eliminating the need for bulk solvents. beilstein-journals.orgnih.gov This approach is highly relevant to the synthesis of molecules like this compound. For instance, mechanochemical methods have been successfully employed for the synthesis of primary amides from carboxylic acids and for the protection of amino acids. acs.org The formation of peptide bonds and other amides via ball milling is often faster and more efficient than solution-based methods. acs.orgnih.gov These solvent-free or liquid-assisted grinding (LAG) techniques could be applied to the synthesis of precursors for this compound or for its subsequent derivatization, contributing to more sustainable synthetic routes. nih.govacs.org

Advanced Reaction Development Inspired by Oxoazepane Systems

The inherent challenges associated with the synthesis and manipulation of seven-membered rings like oxoazepanes have spurred the development of advanced synthetic reactions. The conformational flexibility and potential for transannular interactions in these medium-sized rings necessitate creative and highly controlled reaction pathways. For example, the synthesis of highly substituted azepanones has been achieved through a sophisticated stepwise sequence involving the annulation and subsequent regioselective ring-opening of bicyclic aziridine (B145994) intermediates. researchgate.net This demonstrates how the pursuit of complex azepane targets can lead to the discovery of novel and powerful synthetic transformations. Furthermore, strategies involving tandem reactions, such as the Cu(I)-catalyzed amination/cyclization of fluorinated allenynes, highlight the ongoing efforts to construct functionalized azepane derivatives efficiently. nih.gov The study of the reactivity of the oxoazepane core continues to inspire the design of new reactions that provide access to these valuable and medicinally relevant heterocyclic systems.

Exploration of Novel Cyclization and Rearrangement Reactions

The constrained seven-membered ring of this compound and its inherent functionalities make it a prime candidate for investigating novel intramolecular reactions. Such transformations can lead to the formation of intricate bicyclic or rearranged monocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Research into related 4-carboxy-2-oxoazepane systems has revealed a propensity for facile rearrangement reactions. For instance, studies on 4-carboxy-2-oxoazepane α,α-amino acids have shown that these molecules can undergo a spontaneous rearrangement to form 2'-oxopiperidine-containing β-amino acids. This transformation involves the cleavage of an amide bond within the azepane ring and the formation of a new, more stable six-membered piperidine ring. Theoretical studies have suggested that the carboxylic acid at the C4 position plays a crucial role in facilitating this rearrangement through intramolecular catalysis. This precedent suggests that this compound could be a substrate for similar acid-catalyzed rearrangement processes, potentially leading to novel piperidine derivatives with a quaternary stereocenter.

Furthermore, the strategic placement of functional groups on the azepane ring can pave the way for various intramolecular cyclization reactions. While direct examples with this compound are not extensively documented, analogous systems demonstrate the potential for such transformations. For example, the synthesis of fused heterocyclic systems often relies on the intramolecular cyclization of appropriately substituted precursors. In the context of the target molecule, the carboxylic acid could be converted into other functional groups, such as an alcohol or an amine, which could then participate in intramolecular cyclizations.

One can envision a scenario where the carboxylic acid is reduced to a hydroxymethyl group. This new functionality could then undergo an intramolecular etherification with a suitably placed leaving group on the ring, leading to the formation of a bicyclic ether. Similarly, conversion of the carboxylic acid to an amine could facilitate intramolecular amination or lactamization reactions, yielding novel bicyclic nitrogen-containing scaffolds. The phenyl group at C4 would add steric bulk and electronic effects that could influence the stereochemical outcome of such cyclizations.

The following table summarizes potential intramolecular reactions based on the reactivity of related systems:

Starting Material AnalogueReaction TypeProduct TypeKey Features
4-Carboxy-2-oxoazepane α,α-amino acidRearrangement2'-Oxopiperidine-β-amino acidAcid-catalyzed, formation of a six-membered ring
N-tethered bis-alcoholsIntramolecular Etherification1,4-OxazepanesBrønsted acid-catalyzed, formation of a fused ether linkage
1-(2-bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N CouplingAzetidine-fused 1,4-diazepine derivativesCopper-catalyzed, formation of a new N-C bond

These examples, while not directly involving this compound, highlight the rich potential for developing novel cyclization and rearrangement strategies starting from this versatile scaffold.

Chiral Azepane Scaffolds in Asymmetric Transformations

The presence of a quaternary stereocenter at the C4 position of this compound makes it an attractive target for asymmetric synthesis. The development of methods to prepare enantiomerically pure forms of this compound would unlock its potential as a chiral building block or scaffold for asymmetric transformations. Chiral azepane derivatives have been successfully employed as ligands and catalysts in a variety of asymmetric reactions, underscoring the importance of accessing enantiopure versions of this heterocyclic system.

The synthesis of chiral, non-racemic 1,4-oxazepanes, a related seven-membered heterocyclic system, has been reported through various strategies, including the use of polymer-supported homoserine. nih.govresearchgate.net These methods often involve the stereocontrolled introduction of substituents and subsequent cyclization to form the chiral seven-membered ring. nih.govresearchgate.net Such approaches could potentially be adapted for the asymmetric synthesis of this compound, for instance, by starting from a chiral precursor containing the phenyl and carboxylic acid moieties and then constructing the azepane ring.

Once obtained in enantiomerically pure form, the chiral this compound scaffold could be utilized in several ways in asymmetric catalysis. The carboxylic acid and the lactam nitrogen provide handles for modification and incorporation into larger catalytic structures. For example, the carboxylic acid could be used to attach the azepane scaffold to a metal complex, creating a chiral ligand for metal-catalyzed asymmetric reactions. The inherent chirality of the azepane backbone would then influence the stereochemical outcome of the catalyzed reaction.

The following table outlines the potential applications of chiral azepane scaffolds in asymmetric synthesis, drawing parallels from related chiral heterocyclic systems:

Chiral Scaffold TypeAsymmetric TransformationPotential Role of ScaffoldExample of Related System
Chiral Azepane-based LigandMetal-catalyzed allylic alkylationInducing enantioselectivity through steric and electronic effectsChiral phosphine-oxazoline ligands
Chiral Azepane OrganocatalystAsymmetric Michael additionForming a chiral iminium or enamine intermediateProline and its derivatives
Chiral Azepane AuxiliaryDiastereoselective alkylationDirecting the approach of a reactant to a prochiral centerEvans oxazolidinone auxiliaries

While the direct application of chiral scaffolds derived from this compound in asymmetric transformations is an area that warrants further exploration, the established success of other chiral heterocyclic systems provides a strong rationale for pursuing research in this direction. The unique conformational properties of the seven-membered azepane ring, combined with the stereochemical information embedded in the chiral scaffold, could lead to the development of novel and highly effective asymmetric catalysts.

Q & A

Basic: What are the critical steps in synthesizing 7-Oxo-4-phenylazepane-4-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step reactions, including cyclization, oxidation, and carboxylation. Key considerations include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
  • Catalyst selection : Using mild bases (e.g., K₂CO₃) to stabilize intermediates.
  • Purification : Employing column chromatography or recrystallization to isolate the final product.
    Optimization often uses factorial design to evaluate variables like solvent polarity, pH, and stoichiometry, minimizing by-products and maximizing yield .

Basic: Which analytical methods are most reliable for characterizing this compound’s structure and purity?

  • Spectroscopy : NMR (¹H/¹³C) confirms regiochemistry and functional groups (e.g., ketone at 7-position). IR validates carbonyl stretches (~1700 cm⁻¹).
  • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% typical).
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₃H₁₅NO₃).
    Multi-modal validation ensures structural integrity, especially for chiral centers .

Basic: What biochemical assays are used to evaluate its enzyme inhibition potential?

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases).
  • Molecular docking : Computational models (AutoDock Vina) predict binding affinities to active sites.
  • Thermal shift assays : Monitor protein stability changes upon ligand binding.
    Contradictions in activity data (e.g., varying IC₅₀ across studies) may arise from assay conditions (pH, ionic strength) or protein isoforms. Orthogonal assays (SPR, ITC) are recommended for validation .

Advanced: How can researchers resolve contradictions in reported biological activity data?

  • Orthogonal validation : Combine enzyme inhibition assays with cellular models (e.g., HEK293 cells) to confirm target engagement.
  • Structural analysis : X-ray crystallography or cryo-EM of ligand-protein complexes identifies binding modes.
  • Meta-analysis : Statistically evaluate published data for covariates (e.g., buffer composition, assay temperature).
    Discrepancies often stem from off-target effects or compound aggregation, addressed via dynamic light scattering (DLS) .

Advanced: How does factorial design improve reaction optimization for this compound?

  • Variable screening : 2⁴ factorial designs test temperature, solvent, catalyst loading, and reaction time.
  • Response surface methodology (RSM) : Identifies non-linear interactions (e.g., solvent polarity vs. yield).
  • Robustness testing : Validates optimal conditions under minor perturbations (e.g., ±5°C).
    This approach reduces experimental runs by 40–60% while capturing critical interactions .

Advanced: What factors influence the compound’s stability during storage and handling?

  • Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the azepane ring.
  • Light exposure : Amber vials minimize photodegradation of the ketone group.
  • pH-dependent degradation : Buffered solutions (pH 6–7) enhance shelf life.
    Accelerated stability studies (40°C/75% RH for 6 months) predict long-term behavior .

Advanced: How can its reactivity in metal-catalyzed transformations be systematically studied?

  • Coordination chemistry : Screen transition metals (e.g., Cu(II), Fe(III)) via UV-Vis titration to identify chelation sites.
  • Catalytic assays : Evaluate turnover numbers (TON) in cross-coupling or oxidation reactions.
  • DFT calculations : Predict electronic effects of the phenyl substituent on catalytic cycles.
    Such studies inform applications in asymmetric synthesis or green chemistry .

Advanced: What methodologies are used to analyze its pharmacokinetic properties in preclinical models?

  • ADME profiling : Microsomal stability assays (human liver microsomes) assess metabolic half-life.
  • Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions.
  • In silico prediction : Tools like SwissADME estimate logP and blood-brain barrier penetration.
    Data contradictions (e.g., species-specific metabolism) require cross-validation with in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.